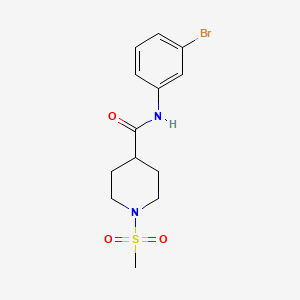

N-(3-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(3-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 3-bromophenyl group and a methylsulfonyl substituent. This compound is structurally characterized by a central piperidine ring, a carboxamide linker, and aromatic/electrophilic substituents, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(3-bromophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3S/c1-20(18,19)16-7-5-10(6-8-16)13(17)15-12-4-2-3-11(14)9-12/h2-4,9-10H,5-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZBFXZEFBVEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a methylsulfonyl group at position 1 and a carboxamide group at position 4, along with a bromophenyl substituent. Its molecular formula is with an approximate molecular weight of 328.22 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Target Interaction

This compound primarily targets DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound disrupts the supercoiling of DNA, leading to impaired bacterial cell division and growth.

Biochemical Pathways

- Inhibition of DNA Replication : The compound's action on DNA gyrase prevents the unwinding of the DNA helix, which is crucial for replication.

- Bactericidal Activity : It exhibits bactericidal properties against various strains, including Mycobacterium abscessus, indicating its potential as an antimicrobial agent.

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties that allow it to reach effective concentrations in bacterial cells. Its bioavailability supports its effectiveness in inhibiting bacterial growth.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Antibiofilm Properties : Demonstrates the ability to disrupt biofilm formation, enhancing its efficacy against persistent infections.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Bactericidal Efficacy :

- Mechanistic Insights :

- Apoptosis Induction :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Applications

Research indicates that N-(3-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through increased caspase activity, which is critical for programmed cell death. This mechanism has been demonstrated in studies involving breast cancer cell lines such as MDA-MB-231 and MCF7 .

-

Case Study Data :

- In vitro studies showed an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating potent anticancer activity.

- Selectivity index assessments reveal that the compound exhibits high selectivity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : The compound shows promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : Similar compounds have demonstrated inhibitory effects on urease, which may have implications for treating urinary tract infections.

Biological Probes

In biological research, this compound can serve as a probe to study interactions between small molecules and biological macromolecules:

- Binding Studies : Its structure allows it to bind with high affinity to specific molecular targets, including enzymes and receptors involved in critical biological pathways. This characteristic makes it valuable for understanding the dynamics of drug-receptor interactions and the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Key Observations:

Substituent Effects on Activity: The methylsulfonyl group in the target compound may enhance solubility compared to bulkier sulfonyl groups (e.g., 3-bromophenylsulfonyl in compound 4–11) . In contrast, fluorinated analogs (e.g., compound from ) show reduced lipophilicity but better metabolic stability .

Biological Activity: The target compound’s methylsulfonyl group is associated with multitarget inhibition (e.g., pain pathways), whereas phenoxypyrimidinyl analogs () are optimized for viral entry inhibition . Naphthalene-containing derivatives () exhibit strong receptor binding but poor aqueous solubility, limiting their therapeutic utility .

Synthetic Accessibility :

- The target compound’s synthesis likely follows standard amide coupling protocols (similar to ), yielding moderate-to-high purity. In contrast, oxazolyl derivatives () require multistep syntheses with lower yields (57–61%) .

Research Findings and Implications

- Structural Optimization: Replacement of the methylsulfonyl group with phenoxypyrimidinyl () or naphthalenylethyl () alters target selectivity. For instance, phenoxypyrimidinyl derivatives may favor antiviral over CNS targets .

- ADMET Properties : Bromine and sulfonyl groups in the target compound may increase cytochrome P450 interactions, necessitating further metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.